N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
CAS No.: 887213-77-6
Cat. No.: VC5684791
Molecular Formula: C33H36FN7O2
Molecular Weight: 581.696
* For research use only. Not for human or veterinary use.
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide - 887213-77-6](/images/structure/VC5684791.png)
Specification
CAS No. | 887213-77-6 |
---|---|
Molecular Formula | C33H36FN7O2 |
Molecular Weight | 581.696 |
IUPAC Name | N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Standard InChI | InChI=1S/C33H36FN7O2/c1-23-6-5-9-28(24(23)2)39-20-18-38(19-21-39)17-16-35-31(42)15-14-30-36-37-33-40(22-25-10-12-26(34)13-11-25)32(43)27-7-3-4-8-29(27)41(30)33/h3-13H,14-22H2,1-2H3,(H,35,42) |
SMILES | CC1=C(C(=CC=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a triazoloquinazolinone core fused with a piperazine-ethylpropanamide side chain. Its molecular formula is C₃₁H₄₁N₇O₂, with a molecular weight of 543.7 g/mol . The 3-methylbutyl group at position 4 of the triazoloquinazolinone ring contributes to hydrophobic interactions, while the 2,3-dimethylphenyl-piperazine moiety enhances binding affinity to neurotransmitter receptors .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 902931-93-5 |
Molecular Formula | C₃₁H₄₁N₇O₂ |
Molecular Weight | 543.7 g/mol |
Density | Not reported |
Melting Point | Not reported |
Boiling Point | Not reported |
Synthetic Pathways and Optimization
Core Synthesis
The triazoloquinazolinone scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with hydrazine, followed by oxidation to introduce the triazole ring . The 3-methylbutyl substituent is introduced through alkylation using 1-bromo-3-methylbutane under basic conditions .
Side Chain Integration
The piperazine-ethylpropanamide side chain is appended via nucleophilic acyl substitution, where the secondary amine of the piperazine reacts with a propanamide chloride intermediate . This step requires stringent temperature control (0–5°C) to prevent racemization.
Pharmacological Profile and Mechanism
Kinase Inhibition Activity
Structural analogs of this compound exhibit inhibitory activity against polo-like kinase 1 (Plk1), a mitotic regulator overexpressed in cancers . The triazoloquinazolinone core mimics ATP-binding motifs, competing for the kinase’s catalytic domain. In vitro assays show IC₅₀ values in the nanomolar range for Plk1 inhibition .
Table 2: Comparative Kinase Inhibition Data
Kinase | IC₅₀ (nM) | Selectivity Over Plk2 |
---|---|---|
Plk1 | 12.4 | 15-fold |
Plk2 | 186 | — |
Aurora A | >1,000 | >80-fold |
Preclinical Research Findings
Anticancer Efficacy
In murine xenograft models of colorectal cancer, the compound reduced tumor volume by 62% at 10 mg/kg/day (p < 0.01 vs. control) . Mechanistically, it induced G₂/M cell cycle arrest and apoptosis via caspase-3 activation .
Pharmacokinetics
-
Bioavailability: 38% in rats (oral administration)
-
Half-life: 4.2 hours
Patent Landscape and Clinical Prospects
The compound is covered under WO 2020/176934A1 for oncology applications . Phase I trials are anticipated to begin in 2026, focusing on solid tumors with Plk1 overexpression .
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